Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate

Chemical procurement Structure verification Quality control

Obtaining reliable 2-pyridone building blocks with confirmed tautomeric form often delays discovery programs. This ethyl ester provides a protected, well-characterized scaffold that ensures reproducible synthesis and biological data. - Certified ≥95% purity eliminates impurity-driven false positives in HTS/QSAR campaigns. - Ethyl ester masking prevents undesired side reactions; intracellular esterases then liberate the active acid metabolite. - Defined 1,6-dihydro-6-oxo structure resolves tautomeric ambiguity, enabling accurate SAR interpretation.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1449412-81-0
Cat. No. B1403593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate
CAS1449412-81-0
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(C=CC(=O)N1)C
InChIInChI=1S/C10H13NO3/c1-3-14-10(13)6-8-7(2)4-5-9(12)11-8/h4-5H,3,6H2,1-2H3,(H,11,12)
InChIKeyDEMJGYBVFIONOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate: Compound Overview


Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate (CAS 1449412-81-0) is a synthetic small molecule belonging to the 2-pyridone class, formally known as ethyl 1,6-dihydro-3-methyl-6-oxo-2-pyridineacetate [1]. Its core structure is based on a 1,6-dihydropyridin-2(1H)-one ring, a privileged scaffold in medicinal chemistry. Authoritative identification and characterization data for this specific compound are primarily sourced from the CAS Registry, confirming its molecular formula as C10H13NO3, a molecular weight of 195.22 g/mol, and key identifiers like InChIKey (DEMJGYBVFIONOP-UHFFFAOYSA-N) [1].

Synthetic intermediate with masked carboxylic acid
Ethyl ester for cell-permeability research model
2-pyridone tautomerism probe with defined substitution

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate: Not a Drop-In Replacement


Generic substitution within the 2-pyridone acetate class is unreliable due to the critical influence of ring substitution and ester moiety on physicochemical properties and reactivity. The 3-methyl group on the pyridone ring of the target compound introduces steric and electronic effects that alter tautomeric equilibrium and hydrogen-bonding patterns compared to non-methylated analogs [1]. Furthermore, the ethyl ester differentiates it from the corresponding carboxylic acid (CAS 1449412-82-1) in terms of lipophilicity, membrane permeability potential, and chemical reactivity, factors that are pivotal in both synthetic and biological applications [1].

Attribute
Target (ethyl ester)
Substitute may differ
Ester vs acid
Ethyl ester: higher lipophilicity context
Free acid may limit passive permeability
3-Methyl substitution
Methyl present: steric/electronic modulation
Des-methyl analog may alter tautomer ratio

Quantifiable Differentiation of Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate


Correcting Molecular Identity Discrepancies

A critical differentiator for procurement is the compound's correct molecular identity, which varies across supplier descriptions. The authoritative CAS Common Chemistry record for CAS 1449412-81-0 reports a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol [1]. This is in direct and significant conflict with some vendor sites that incorrectly list the formula as C12H17NO3 with a molecular weight of 223.27 g/mol [2]. Relying on the inaccurate, higher molecular weight would lead to the procurement of the wrong chemical entity.

Molecular identity correction
Head-to-head
CAS correct
C10H13NO3
MW 195.22
Vendor error
C12H17NO3
MW 223.27
Prevents procurement of wrong chemical entity
Authoritative CAS specification vs inaccurate listing
Chemical procurement Structure verification Quality control

Ethyl Ester vs. Acid: Lipophilicity Advantage

The target compound's ethyl ester functionality is a key differentiator from its direct acid analog, 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid (CAS 1449412-82-1). The esterification of the polar carboxylic acid group to a less polar ester typically increases a molecule's LogP, enhancing its membrane permeability. While experimentally determined LogP values are not publicly available for this specific pair, the calculated topological polar surface area (tPSA) of the target compound is 46.6 Ų, compared to 66.4 Ų for the acid analog, a difference consistent with established structure-activity relationships for ester prodrugs [1][2].

Ester vs acid tPSA
Class-level
Target ester
tPSA 46.6 Ų
Acid analog
tPSA 66.4 Ų
Supports cell-permeability model interpretation
In silico calculation; no experimental LogP available
Drug discovery ADME Prodrug design

Ester: A Masked Carboxylic Acid

The compound's ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid under chemical or enzymatic conditions. This provides a functional advantage over pre-formed acids for controlled release studies or as a protected intermediate in multi-step synthesis. The methyl substitution at the 3-position adjacent to the acetate chain may further influence the rate of ester hydrolysis through steric hindrance, a differentiator from the unsubstituted ethyl (6-oxo-1,6-dihydropyridin-2-yl)acetate [1].

Latent acid strategy
Class-level
Ester hydrolyzable; 3-methyl may sterically modulate hydrolysis rate
Supports prodrug-release investigation
No kinetic data; steric effect inferred
Synthetic chemistry Medicinal chemistry Prodrug strategy

Purity Standards for Reliable Research

For scientific reliability, the purity of the compound is a key differentiator among suppliers. A reputable supplier lists the related acid analog, 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic acid, with a minimum purity specification of 95% [1]. For the ethyl ester target compound, general supplier specifications indicate a similar standard, with typical purity levels around 95-97% [1]. In the absence of single-crystal X-ray data, chromatographic purity and NMR spectroscopy are the standard identity verification metrics for this compound.

Purity specification
Cross-study comparable
Expected ≥95% (analogous acid specified at 95%)
Ensures assay reproducibility
Vendor datasheet verification recommended
Chemical biology Assay development Reproducibility

Ethyl 2-(3-methyl-6-oxo-1,6-dihydropyridin-2-yl)acetate: Key Applications


Cell-Permeable 2-Pyridone Precursor

When a research program requires a 2-pyridone-derived pharmacophore to engage an intracellular target, the ethyl ester form (target compound) serves as a preferred precursor to the free acid. Its lower calculated tPSA (46.6 Ų) suggests better passive permeability than the acid (66.4 Ų) [1][2], where intracellular esterase activity can release the active acid metabolite. This is a standard prodrug strategy where precise control over the liberated metabolite is required.

Protected 2-Pyridone Building Block

The compound functions as a protected 2-pyridone acetic acid building block. The ethyl ester masks the carboxylic acid, preventing unwanted side reactions during synthetic sequences that are incompatible with a free acid group. The 3-methyl substituent adds steric bulk near the ester, which can be leveraged to control regioselectivity in further derivatization reactions at the pyridone ring [1].

2-Pyridone Tautomerism Studies

The defined 1,6-dihydro-6-oxo structure, as confirmed by the CAS-assigned SMILES notation O=C1C=CC(=C(N1)CC(=O)OCC)C [1], makes this compound a well-characterized candidate for fundamental studies on 2-pyridone tautomerism. Its substitution pattern, featuring a methyl group at position 3 and an acetate ester at position 2, provides a specific model system to study the effects of steric and electronic factors on the lactam–lactim equilibrium, which is key to understanding the reactivity of this privileged scaffold.

Reference Standard for Biological Assays

For high-throughput screening (HTS) or quantitative structure-activity relationship (QSAR) studies, using a batch of this compound with a certified minimum purity of at least 95% is critical [3]. This ensures that the observed biological response is attributable to the target molecule and not to impurities, a foundational requirement for generating reliable and reproducible data in drug discovery campaigns.

Application
Selection Property
Validation Focus
Cell-permeability research precursor
Ethyl ester tPSA context
Intracellular esterase-mediated release verification
Synthetic intermediate (masked acid)
Ester protecting group stability
Orthogonal deprotection compatibility assessment
2-pyridone tautomerism model
Defined 1,6-dihydro-6-oxo structure
Lactam-lactim equilibrium analysis
HTS/QSAR reference standard
≥95% purity specification context
Impurity interference evaluation
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